methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, it has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure is well-characterized. Additionally, it exhibits significant anti-inflammatory and analgesic properties, making it a useful tool for the study of inflammation and pain. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the study of methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate. One area of research is the development of new drugs based on the compound for the treatment of pain and inflammation. Additionally, further studies are needed to determine the long-term effects of the compound and its potential toxicity. Finally, the compound may also have potential applications in other fields, such as cancer research and neurodegenerative diseases.
Synthesis Methods
The synthesis of methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate involves the reaction of 4-(bromomethyl)benzoic acid with N-boc-pyrrolidine-3-carboxylic acid, followed by the deprotection of the Boc group using trifluoroacetic acid. The resulting product is then treated with methylamine to obtain the final compound.
Scientific Research Applications
Methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
methyl 4-[[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-3-9-17(10-4-13)22-12-15(11-18(22)23)19(24)21-16-7-5-14(6-8-16)20(25)26-2/h3-10,15H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGVXBMTGWLGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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